molecular formula C8H12O3S B14263588 Acetic acid;2-thiophen-3-ylethanol CAS No. 168985-50-0

Acetic acid;2-thiophen-3-ylethanol

Cat. No.: B14263588
CAS No.: 168985-50-0
M. Wt: 188.25 g/mol
InChI Key: HVXBFXZWNBEKNC-UHFFFAOYSA-N
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Description

Acetic acid;2-thiophen-3-ylethanol is an organosulfur compound that combines the properties of acetic acid and thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-thiophen-3-ylethanol typically involves the reaction of thiophene derivatives with acetic acid or its derivatives. One common method is the Grignard reaction, where a thiophene derivative reacts with a Grignard reagent followed by the addition of acetic acid. Another method involves the use of thiophene-2-acetic acid as a starting material, which can be further modified to introduce the ethanol group.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. The Paal-Knorr synthesis is another significant method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide in an acidic medium to form thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-thiophen-3-ylethanol undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrothiophenes, sulfonated thiophenes, and halogenated thiophenes, which have various applications in pharmaceuticals and materials science.

Scientific Research Applications

Acetic acid;2-thiophen-3-ylethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-thiophen-3-ylethanol involves its interaction with various molecular targets. The thiophene ring can participate in electron-rich aromatic interactions, making it a potential candidate for binding to biological macromolecules. The acetic acid moiety can undergo nucleophilic acyl substitution reactions, which are important in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-thiophen-3-ylethanol is unique due to the presence of both acetic acid and thiophene moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

168985-50-0

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

acetic acid;2-thiophen-3-ylethanol

InChI

InChI=1S/C6H8OS.C2H4O2/c7-3-1-6-2-4-8-5-6;1-2(3)4/h2,4-5,7H,1,3H2;1H3,(H,3,4)

InChI Key

HVXBFXZWNBEKNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CSC=C1CCO

Origin of Product

United States

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